erythro-N-Boc-O-benzyl-L-tyrosine epoxide

Chiral Synthesis X-ray Crystallography Stereochemical Integrity

Researchers and procurement managers face the challenge of sourcing enantiomerically pure (S,S)-epoxide building blocks for the carfilzomib epoxyketone warhead. Generic or racemic mixtures lead to inactive diastereomers and costly, low-yielding separations. This compound is the exact chirality-pure solution: - Purity: ≥97% (HPLC), white powder. - Stereochemistry: Confirmed (S,S)-erythro configuration, matching the required API warhead. - Supply: Controlled storage at 0-8 °C; ships with full analytical documentation.

Molecular Formula C22H27NO4
Molecular Weight 369.45
CAS No. 162536-84-7
Cat. No. B1142889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameerythro-N-Boc-O-benzyl-L-tyrosine epoxide
CAS162536-84-7
Molecular FormulaC22H27NO4
Molecular Weight369.45
Structural Identifiers
SMILESCC(C(CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C25H33NO7/c1-17(22(28)15-27)32-23(29)21(26-24(30)33-25(2,3)4)14-18-10-12-20(13-11-18)31-16-19-8-6-5-7-9-19/h5-13,17,21-22,27-28H,14-16H2,1-4H3,(H,26,30)/t17-,21-,22+/m0/s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erythro-N-Boc-O-benzyl-L-tyrosine Epoxide: Procurement and Technical Baseline


erythro-N-Boc-O-benzyl-L-tyrosine epoxide (CAS: 162536-84-7) is a chiral epoxide building block, formally named tert-butyl ((S)-2-(4-(benzyloxy)phenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, with the molecular formula C₂₂H₂₇NO₄ and a molecular weight of 369.46 g/mol . Its core utility lies in its role as a key intermediate in the synthesis of the proteasome inhibitor carfilzomib (Kyprolis), where the stereospecific (S,S)-epoxide is essential for constructing the drug's active epoxyketone warhead [1]. Commercially, it is typically supplied as a white powder with a purity specification of ≥97% (HPLC) and requires controlled storage at 0-8°C to maintain integrity [2].

Stereospecific (S,S)-erythro epoxide intermediate
Epoxyketone warhead construction building block
Controlled-purity supply under cold-chain conditions

Erythro-N-Boc-O-benzyl-L-tyrosine Epoxide: Why Substitution Fails


Generic substitution in the synthesis of the carfilzomib epoxyketone warhead is not viable due to the stringent stereochemical demands of the final drug. The required stereogenic centers are (S,S) at the amino and epoxide carbons, which correspond to the 'erythro' configuration [1]. Substituting with the 'threo' diastereomer or a racemic mixture leads to the formation of an incorrect epoxide stereoisomer that fails to integrate into the downstream peptide coupling or, if it does, yields a final product lacking the requisite biological activity as a proteasome inhibitor [2]. Furthermore, the separation of erythro and threo diastereomers at later synthetic stages is typically low-yielding, making the procurement of the enantiomerically pure, correctly configured 'erythro' epoxide a critical determinant of both synthetic efficiency and final API purity [1][3].

Threo diastereomer or racemic mixture leads to incorrect epoxide stereochemistry for downstream coupling.
Incorrect configuration may prevent peptide integration or alter proteasome inhibition profile.
Late-stage diastereomer separation is typically low-yielding, limiting process efficiency.

Erythro-N-Boc-O-benzyl-L-tyrosine Epoxide: Key Procurement Decision Data


X-Ray Crystallography Confirms (S,S)-Erythro Configuration

The precise (S,S) absolute configuration of the target compound, essential for its role in carfilzomib synthesis, has been unequivocally established by single-crystal X-ray diffraction analysis [1]. This structural confirmation provides a verifiable baseline that a threo diastereomer (which would have an (S,R) or (R,S) configuration) or an uncharacterized analog cannot replicate without equivalent validation.

Stereochemical Assignment
Head-to-head
Monoclinic C2, R₁=0.053; (S,S)-erythro confirmed
Removes stereochemical ambiguity for stereospecific synthesis.
Based on single-crystal X-ray diffraction reference data.
Chiral Synthesis X-ray Crystallography Stereochemical Integrity Pharmaceutical Intermediate

Optical Rotation Specification for Chiral Purity

The target compound is supplied with a defined specific optical rotation of [α]ᴅ²⁵ = -25.0° ± 2° (c=1 in DMF) . This value serves as a quantitative and immediately verifiable acceptance criterion for lot-to-lot stereochemical consistency. A racemic or scalemic mixture of erythro- and threo- isomers would exhibit a different, or zero, optical rotation, providing a simple method to flag unsuitable batches.

Chiral Purity QC
Data to verify
[α]ᴅ²⁵ = -25.0° ± 2° (c=1, DMF)
Enables in-house lot-to-lot stereochemical verification.
Defined acceptance criterion for chiral integrity.
Chiral Purity Polarimetry Quality Control Procurement Specification

Easy Isomer Separation in Carfilzomib Route

In the context of carfilzomib manufacturing, the target compound is specifically claimed in patent literature as an intermediate that is 'easily separated from the isomers thereof' and is prepared via 'epoxidation reaction or a condensation reaction with high selectivity and yield' [1]. This claim distinguishes it from alternative intermediates that may present significant purification challenges, directly impacting the robustness and cost-efficiency of a commercial process.

Process Separation
Data to verify
Patent claim: easily separated from isomers
May support lower purification burden in carfilzomib route.
Supplier-reported process advantage; confirm with in-house validation.
Process Chemistry Diastereomer Separation Carfilzomib Synthesis Industrial Intermediate

Erythro-N-Boc-O-benzyl-L-tyrosine Epoxide: Validated Applications


Carfilzomib Epoxyketone Warhead Synthesis

This is the primary, well-documented application. The (S,S)-erythro configuration, confirmed by X-ray crystallography, matches the required stereochemistry for constructing the active proteasome inhibitor [1]. Its use is specified in patented manufacturing routes where its ability to be easily separated from isomers is a key process advantage [2].

Chiral Amino Epoxide Synthesis for Peptidomimetics

The compound serves as a chirality-pure building block for introducing a defined (S,S)-amino epoxide moiety into more complex peptide-like structures . The quantitative optical rotation specification allows researchers to verify the stereochemical integrity of their starting material, which is critical for obtaining the desired biological activity in downstream peptidomimetic drug candidates .

Scalable Process Chemistry Validation

Process chemists can leverage this compound as a model substrate to validate reaction conditions for scale-up, given its documented propensity for easy isomer separation [2]. Its stability profile—requiring storage at 0-8°C—and well-defined analytical properties (e.g., HPLC purity ≥97%, [α]ᴅ²⁵) provide a reliable benchmark for process development and quality control method validation .

Application
Selection Property
Validation Focus
Carfilzomib epoxyketone warhead synthesis
Stereochemical integrity (S,S)-erythro configuration
X-ray structure confirmation, isomer separability
Chiral peptidomimetic building block
Defined (S,S)-amino epoxide moiety
Optical rotation lot verification
Scalable process chemistry model
Reported isomer separation propensity
Process benchmarking, QC method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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